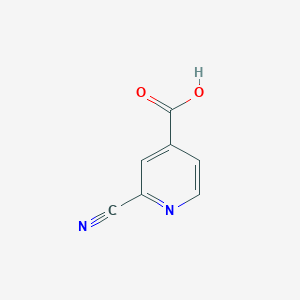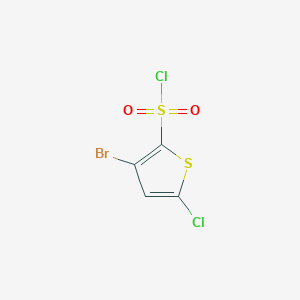
15-epi-lipoxin A4
Vue d'ensemble
Description
L'acide lipoxique A4 déclenché par l'aspirine (ATL) est un lipide bioactif dérivé de l'acide arachidonique. Il appartient à la famille des lipoxines, qui jouent un rôle crucial dans la résolution de l'inflammation et la réparation des tissus. Contrairement aux lipoxines classiques, l'ATL est spécifiquement généré en réponse au traitement par l'aspirine (acide acétylsalicylique). Explorons ses méthodes de préparation, ses réactions chimiques, ses applications, son mécanisme d'action et ses comparaisons avec des composés similaires.
Applications De Recherche Scientifique
ATL has diverse applications:
Inflammation Resolution: ATL promotes resolution of acute inflammation by inhibiting neutrophil activation and promoting macrophage phagocytosis.
Pulmonary Protection: ATL attenuates acute lung injury (ALI) by regulating neutrophil-platelet aggregation.
Cardiovascular Health: ATL exhibits anti-atherosclerotic effects and protects against vascular inflammation.
Neuroprotection: ATL may play a role in neuroinflammation resolution.
Mécanisme D'action
Target of Action
15-epi-Lipoxin A4, also known as aspirin-triggered lipoxin A4, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a significant role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils . This compound serves as a “stop signal” to excessive leukocyte trafficking/infiltration .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their behavior. It inhibits the expression of pro-inflammatory factors and stimulates the expression of anti-inflammatory factors . It also blocks TNF-α-induced IL-8 release in human enterocytes , thereby reducing inflammation.
Biochemical Pathways
This compound is a metabolite derived from arachidonic acid (ARA) via lipoxygenase (LO)-driven biochemical pathways . It is produced enzymatically through the sequential metabolism of the LO enzymes 5-LO and either 12-LO or 15-LO . Aspirin directly affects the LX circuit by activating the biosynthesis of endogenous epimers of LX, known as aspirin-triggered 15-epi-LX .
Result of Action
The primary result of this compound’s action is the resolution of inflammation. It helps to dampen inflammation and promote tissue repair . By attenuating ONOO formation, this compound can oppose ONOO signaling in leukocytes . It also initiates the resolving phase early to discontinue inflammation post-MI, thereby reducing LV dysfunction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be an important modulator of the many pharmacological actions caused by aspirin . .
Analyse Biochimique
Biochemical Properties
15-epi-lipoxin A4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid through the action of lipoxygenase (LO) enzymes . The synthesis typically involves a lipoxygenase enzyme which adds a 15 R-hydroxyl residue to the lipoxin precursor, arachidonic acid . In addition, this compound has been shown to activate formyl peptide receptor (FPR2) on alternative macrophages but inhibit GPR40 on classical macrophages .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the up-regulation of mRNA and antigens, and lower the activity of tissue factor (TF) in primary culture of human umbilical vein endothelial cells . It also inhibits the inflammatory effect of neutrophils and promotes the phagocytosis of apoptotic neutrophils by macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit TNF-α-induced tissue factor expression via the PI3K/AKT/NF-κB axis in human umbilical vein endothelial cells . It also regulates the expression of many inflammatory genes by
Méthodes De Préparation
L'ATL est synthétisé enzymatiquement selon les étapes suivantes :
Acétylation par l'aspirine : L'aspirine acétyle la cyclooxygénase-2 (COX-2), conduisant à la formation d'acide 15-hydroperoxyéicosatétraénoïque (15-HpETE).
Conversion par la lipoxygenase : Le 15-HpETE est ensuite converti par la 15-lipoxygenase (15-LOX) en ATL.
Analyse Des Réactions Chimiques
L'ATL subit plusieurs réactions :
Époxydation : L'ATL peut être époxydé pour former le 15-epi-16-(para-trifluorométhyl)phényl-17,18,19,20-tétranor-LXA4 (15-epi-ATL).
Hydrolyse : L'ATL peut être hydrolysé en 15-epi-16-(para-trifluorométhyl)phényl-17,18,19,20-tétranor-13,14-dihydro-LXA4 (15-epi-13,14-dihydro-ATL). Les réactifs courants incluent les lipoxygenases et l'aspirine.
4. Applications de la recherche scientifique
L'ATL a des applications diverses :
Résolution de l'inflammation : L'ATL favorise la résolution de l'inflammation aiguë en inhibant l'activation des neutrophiles et en favorisant la phagocytose des macrophages.
Protection pulmonaire : L'ATL atténue la lésion pulmonaire aiguë (LPA) en régulant l'agrégation des neutrophiles et des plaquettes.
Santé cardiovasculaire : L'ATL présente des effets anti-athéroscléreux et protège contre l'inflammation vasculaire.
Neuroprotection : L'ATL peut jouer un rôle dans la résolution de la neuroinflammation.
5. Mécanisme d'action
Il module les voies de signalisation intracellulaires, notamment NF-κB et AP-1, ce qui conduit à une production réduite de cytokines pro-inflammatoires et à une résolution accrue de l'inflammation .
Comparaison Avec Des Composés Similaires
L'ATL se distingue par sa synthèse dépendante de l'aspirine. Les composés similaires comprennent les lipoxines classiques (LXA4 et LXB4) et d'autres médiateurs pro-résolutifs spécialisés (SPM) comme les résolvines et les protectines.
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-JEWNPAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348032 | |
| Record name | 15-epi-Lipoxin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171030-11-8 | |
| Record name | 15-epi-Lipoxin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)




